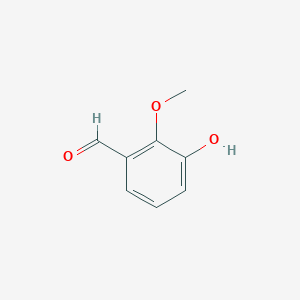

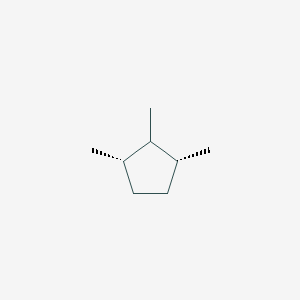

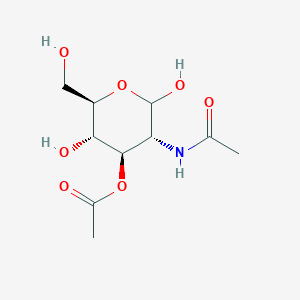

![molecular formula C11H11N5 B043366 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline CAS No. 122457-31-2](/img/structure/B43366.png)

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline

説明

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline (2AM3TDMIQ) is a novel small molecule compound that has been identified as a potential therapeutic agent for a number of diseases. 2AM3TDMIQ is a heterocyclic compound that contains an imidazole ring and a quinoxaline ring, both of which are aromatic rings. 2AM3TDMIQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, 2AM3TDMIQ has been found to have potential applications in the treatment of cancer, neurological disorders, and other diseases.

科学的研究の応用

Food Safety Analysis

MeIQx-d3 is used in the analysis of food safety. It is a heterocyclic aromatic amine formed in cooked food samples . An electrochemical method has been described for the determination of MeIQx-d3 in food samples . This method uses a screen-printed carbon nanofiber electrode that is modified with silver nanoparticles in a Nafion matrix .

Detection of Heterocyclic Aromatic Amines (HAAs)

MeIQx-d3 belongs to the group of heterocyclic aromatic amines (HAAs), which are formed during the cooking of proteinaceous foods, particularly meat and fish . The formation of HAAs is highly dependent upon the type of food and degree of cooking .

Electrochemical Assay Development

The compound is used in the development of electrochemical assays. A specific assay has been developed for the quantification of MeIQx-d3 using differential pulse voltammetry .

Dosimetry Studies

MeIQx-d3 has been used in dosimetry studies. Covalent binding of radiolabelled MeIQx-d3 to mouse haemoglobin has been investigated both in vitro and in vivo . This research has implications for future human dosimetry of this carcinogen .

Antigenotoxicity Studies

In antigenotoxicity studies, MeIQx-d3 has been used in conjunction with chlorophyll a and b . These studies investigate the effects of these compounds on third instar larvae .

Environmental Monitoring

Due to its widespread presence in common products like cooked meat and alcoholic beverages as a result of cooking and fermentation procedures, MeIQx-d3 is used in environmental monitoring .

作用機序

Target of Action

MeIQx-d3, also known as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 or 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, is a heterocyclic amine (HAs) compound . Its primary target is hemoglobin , a protein in red blood cells that carries oxygen .

Mode of Action

MeIQx-d3 binds covalently to hemoglobin . This binding is facilitated by the activation of MeIQx-d3 into metabolites by microsomes . The covalent binding of MeIQx-d3 to hemoglobin is a key step in its mode of action .

Biochemical Pathways

The bioactivation of MeIQx-d3 involves two main steps: N-hydroxylation and O-acetylation . N-hydroxylation is catalyzed by cytochrome P450 enzymes, while O-acetylation is catalyzed by N-acetyltransferase 2 (NAT2) . These reactions lead to the formation of a reactive metabolite that can bind to DNA .

Pharmacokinetics

The pharmacokinetics of MeIQx-d3 is influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of MeIQx-d3’s action is the induction of liver tumors . This is due to its mutagenic properties . The covalent binding of MeIQx-d3 to hemoglobin and its subsequent activation into metabolites that can bind to DNA contribute to its mutagenicity .

Action Environment

The action of MeIQx-d3 can be influenced by environmental factors such as diet. MeIQx-d3 is a dietary aromatic amine, found in cooked food . Therefore, the amount of MeIQx-d3 ingested through diet can influence its action, efficacy, and stability.

特性

IUPAC Name |

8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425997 | |

| Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline | |

CAS RN |

122457-31-2 | |

| Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。